4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester

Paramagnetic NMR spectroscopy Site-specific protein labeling Residual dipolar couplings

Structural biologists developing site-specific lanthanide tags for paramagnetic NMR often face inconsistent reactivity from non-benzylic analogs. 4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester (CAS 1040401-17-9) resolves this with its 4-bromomethyl warhead-the validated direct precursor to 4-MMDPA, enabling thiol alkylation for cysteine-targeted protein conjugation. • Documented route: PBr₃-mediated bromination yields the intermediate (65% isolated yield), followed by thiourea-mediated thiolation. • Orthogonal reactivity: The 2,6-dicarboxylate core chelates La(III), Eu(III), Tb(III); the benzylic bromide displaces with thiols, amines, or alkoxides. • Serves as a GC-MS reference standard to confirm correct 2,6-regioisomer identity vs. the commercially available 2,4-isomer.

Molecular Formula C10H10BrNO4
Molecular Weight 288.097
CAS No. 1040401-17-9
Cat. No. B584327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester
CAS1040401-17-9
Molecular FormulaC10H10BrNO4
Molecular Weight288.097
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=N1)C(=O)OC)CBr
InChIInChI=1S/C10H10BrNO4/c1-15-9(13)7-3-6(5-11)4-8(12-7)10(14)16-2/h3-4H,5H2,1-2H3
InChIKeyGXXFUVXRBZYXMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester (CAS 1040401-17-9): A Defined Pyridine-Derived Intermediate for Paramagnetic Tag Conjugation


4-(Bromomethyl)-2,6-pyridinedicarboxylic acid 2,6-dimethyl ester (CAS 1040401-17-9) is a bifunctional pyridine-2,6-dicarboxylate derivative with a reactive bromomethyl substituent at the 4-position. It has a molecular formula of C₁₀H₁₀BrNO₄ and a molecular weight of 288.09 g/mol . This compound serves as a synthetic intermediate, most notably documented as the direct precursor to 4-mercaptomethylpyridine-2,6-dicarboxylic acid (4-MMDPA), a lanthanide-binding tag used for site-specific protein labeling and paramagnetic NMR spectroscopy [1]. Its predicted physicochemical properties—a boiling point of 406.3 ± 45.0 °C, density of 1.532 ± 0.06 g/cm³, and a pKa of -1.32 ± 0.10—characterize it as a high-boiling, moderately dense solid soluble in dichloromethane, requiring refrigerated storage .

Why 4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester Cannot Be Trivially Replaced by In-Class Analogs


Substituting this compound with close structural analogs—such as the 4-chloromethyl derivative (CAS 1072925-93-9), the 4-bromo derivative (CAS 162102-79-6), or the 4-hydroxymethyl derivative (CAS 852936-60-8)—introduces material changes in reactivity, reaction kinetics, and synthetic compatibility [1]. The bromomethyl group exhibits superior leaving-group ability relative to chloromethyl in nucleophilic substitution reactions, while the benzylic CH₂Br center enables thiol alkylation chemistry that is unavailable with the directly ring-attached bromine of the 4-bromo analog [1][2]. Furthermore, regioisomeric variants such as 2,4-pyridinedicarboxylic acid, 6-(bromomethyl)-, dimethyl ester possess a different ester substitution pattern, leading to distinct metal-chelation geometry that is incompatible with the 2,6-dicarboxylate coordination motif required for lanthanide tag applications [3]. The combination of the 2,6-diester framework with the 4-bromomethyl warhead is the structural determinant of this compound's documented utility in generating thiol-reactive lanthanide chelators, and no generic analog replicates this exact orthogonal reactivity profile without requiring additional synthetic steps or accepting altered coordination chemistry.

Quantitative Comparative Evidence for 4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester Against Its Closest Analogs


Documented Yield as Direct Precursor to 4-MMDPA Lanthanide Tag Versus Alternative Synthetic Routes

In the published synthesis of the lanthanide tag 4-mercaptomethylpyridine-2,6-dicarboxylic acid (4-MMDPA), this compound served as the immediate precursor via a bromination–thiolation sequence. The bromomethyl intermediate was obtained from dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate using PBr₃ in 65% isolated yield, and subsequent thiolation with thiourea afforded 4-MMDPA [1]. In contrast, the 4-bromo analog (dimethyl 4-bromopyridine-2,6-dicarboxylate, CAS 162102-79-6) lacks the benzylic CH₂ handle required for this thiolation pathway and would necessitate a fundamentally different synthetic strategy involving transition-metal-catalyzed cross-coupling to install a thiol equivalent [2]. The 4-chloromethyl analog (CAS 1072925-93-9) could, in principle, undergo analogous nucleophilic displacement, but its diminished leaving-group propensity (chloride versus bromide) predicts slower reaction kinetics; for benzylic systems, bromide is typically 30–60-fold more reactive than chloride in SN2-type displacements with thiolate nucleophiles [3].

Paramagnetic NMR spectroscopy Site-specific protein labeling Residual dipolar couplings

Regioisomeric Identity Verification: 2,6-Diester Substitution Pattern Confirmed by Independent Spectral Reference

The commercial availability of a regioisomer—2,4-pyridinedicarboxylic acid, 6-(bromomethyl)-, dimethyl ester—with a confirmed GC-MS spectrum in the Wiley Registry of Mass Spectral Data (Exact Mass: 286.979321 g/mol) underscores the necessity of verifying the correct 2,6-diester substitution pattern [1]. The 2,6-dicarboxylate arrangement is essential for the tetradentate N,O,O,O coordination geometry that pyridine-2,6-dicarboxylate ligands adopt with lanthanide ions; the 2,4-diester regioisomer would present a fundamentally different denticity and binding geometry, altering complex stability constants [2]. The target compound (CAS 1040401-17-9) is unambiguously the 2,6-dimethyl ester with bromomethyl at the 4-position, thereby ensuring the correct metal-binding scaffold. No analogous spectral reference exists in the Wiley Registry for the 2,4-diester regioisomer of the target compound, and procurement of the incorrect regioisomer would be identifiable via GC-MS comparison against the known spectrum [1].

Regiochemical purity GC-MS characterization Coordination chemistry

Storage Condition Requirements Differentiate This Benzylic Bromide from the More Stable 4-Bromo Analog

The target compound requires refrigerated storage (2–8 °C), as specified by multiple suppliers, reflecting the inherent reactivity of the benzylic bromide moiety toward hydrolysis and nucleophilic displacement [1]. In contrast, the 4-bromo analog (dimethyl 4-bromopyridine-2,6-dicarboxylate, CAS 162102-79-6), bearing a bromine atom directly attached to the aromatic ring, is significantly more stable and is typically stored at ambient temperature; its melting point of 102 °C and boiling point of 369.6 °C at 760 mmHg reflect the robustness of the aryl bromide bond [2]. This difference in storage requirements is a direct consequence of the benzylic versus aryl C–Br bond dissociation energy: benzylic C–Br bonds are approximately 15–20 kcal/mol weaker than aryl C–Br bonds, translating into higher reactivity under mild conditions that is advantageous for bioconjugation but demands controlled storage [3].

Chemical stability Storage conditions Benzylic halide reactivity

Supplier-Reported Purity Specifications and Appearance as Procurement Quality Benchmarks

Commercially, this compound is available at a minimum purity specification of 95% (AKSci), with appearance described as a pale yellow solid, and solubility confirmed in dichloromethane [1]. The 4-chloromethyl analog is offered at 98% purity, but with a molecular weight that is approximately 44.45 g/mol lower (243.64 vs. 288.09 g/mol), reflecting the replacement of bromine with chlorine, which alters both mass balance in stoichiometric calculations and the expected reactivity profile . For procurement decisions, the 95% minimum purity of the target compound provides a defined benchmark for evaluating lot-to-lot consistency, while the characterization as a pale yellow solid offers a rapid visual identity check upon receipt that is not available for colorless analogs .

Quality control Purity specification Procurement benchmarking

High-Value Application Scenarios Where 4-(Bromomethyl)-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester Provides Documented Scientific Utility


Synthesis of 4-MMDPA for Paramagnetic Lanthanide Tagging in Protein NMR Structural Biology

This compound is the direct synthetic precursor to 4-mercaptomethylpyridine-2,6-dicarboxylic acid (4-MMDPA), a lanthanide-chelating tag used to generate residual dipolar couplings (RDCs) and pseudocontact shifts (PCS) in paramagnetic NMR spectroscopy of proteins [1]. The published route proceeds via PBr₃-mediated bromination to yield the bromomethyl intermediate in 65% isolated yield, followed by thiourea-mediated thiolation [1]. Researchers developing novel paramagnetic tags for structural biology applications—particularly those targeting cysteine residues via thiol alkylation—can directly adopt this validated protocol without investing in alternative route scouting. The thiol-reactive benzylic bromide warhead is the key functional handle that enables covalent protein conjugation, a capability absent in non-benzylic analogs such as the 4-bromo derivative [1][2].

Building Block for Pyridine-2,6-dicarboxylate-Based Lanthanide Chelators and Macrocyclic Ligands

The 2,6-dicarboxylate ester framework combined with the 4-bromomethyl substituent enables modular construction of tetradentate lanthanide chelators [1]. The bromomethyl group can be displaced by a range of nucleophiles—thiols, amines, alkoxides—to introduce diverse linker chemistries while preserving the 2,6-dicarboxylate metal-binding pocket. This orthogonal reactivity is evidenced by the successful conversion to 4-MMDPA and subsequent complexation with multiple lanthanide ions including La(III), Eu(III), and Tb(III) for NMR and luminescence studies [1]. Researchers constructing ligand libraries for lanthanide coordination chemistry or developing bimodal imaging agents can use this compound as a common intermediate to systematically vary the 4-position substituent without altering the chelating core [3].

Reference Standard for Regiochemical Identity Verification in Pyridine Dicarboxylate Derivative Synthesis

The existence of a commercially available regioisomer (2,4-pyridinedicarboxylic acid, 6-(bromomethyl)-, dimethyl ester) with a characterized GC-MS spectrum in the Wiley Registry makes this compound a critical reference standard for confirming the correct 2,6-diester substitution pattern [4]. Laboratories synthesizing pyridine-2,6-dicarboxylate derivatives can use CAS 1040401-17-9 as an authenticated benchmark to validate that their bromomethylation or esterification reactions have not produced the undesired 2,4-regioisomer. GC-MS comparison against the known spectrum of the 2,4-isomer provides an unambiguous quality gate, as the two regioisomers share the same exact mass (286.979321 g/mol) but differ in chromatographic retention time and fragmentation pattern [4].

Intermediate for 4-Substituted Pyridine-2,6-dicarboxylic Acid Derivatives in Medicinal Chemistry

Patent literature on 4-substituted pyridine-2,6-dicarboxylic acid derivatives identifies this structural class as relevant to pharmaceutical compositions for treating proliferative diseases [3]. The bromomethyl substituent at the 4-position serves as a versatile handle for introducing diverse pharmacophores via nucleophilic displacement or cross-coupling reactions. While the 4-chloromethyl analog (CAS 1072925-93-9) has been employed in the synthesis of vinyl-bridged bis(pyridine) derivatives using ionic liquid catalysts, the target compound's bromomethyl group offers the advantage of higher reactivity in SN2-type displacements and more facile oxidative addition in metal-catalyzed transformations, broadening the scope of accessible derivatives without requiring pre-activation steps [5].

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